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Compound of Interest

Compound Name: TES-1025

Cat. No.: B611293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and therapeutic profiles of TES-
1025 and diflunisal, two compounds with distinct primary mechanisms of action but an

overlapping inhibitory effect on α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase

(ACMSD). This document is intended to serve as a resource for researchers and drug

development professionals interested in the therapeutic potential of these molecules.

Executive Summary
TES-1025 is a highly potent and selective inhibitor of ACMSD, an enzyme that plays a critical

role in the de novo biosynthesis of nicotinamide adenine dinucleotide (NAD+). Its primary

therapeutic potential lies in addressing metabolic and renal diseases associated with NAD+

deficiency. Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), primarily functions by

non-selectively inhibiting cyclooxygenase-1 (COX-1) and COX-2, enzymes central to the

prostaglandin synthesis pathway involved in pain and inflammation. Interestingly, diflunisal has

also been identified as a weak inhibitor of ACMSD. This guide will delve into the distinct and

overlapping biochemical activities of these two compounds, presenting available efficacy data

and detailed experimental methodologies.

Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for TES-1025 and diflunisal, focusing

on their inhibitory activities against their respective primary targets and their shared target,
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ACMSD.

Table 1: In Vitro Inhibitory Activity

Compound Target IC50

TES-1025 Human ACMSD 13 nM[1][2]

Diflunisal ACMSD 13.5 µM[3]

Ovine COX-1 2.89 µM

Human COX-2 1.07 µM

Signaling Pathways and Mechanisms of Action
To visually represent the distinct and overlapping mechanisms of action of TES-1025 and

diflunisal, the following signaling pathway diagrams are provided.
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Kynurenine Pathway and ACMSD Inhibition
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Caption: Kynurenine Pathway and the inhibitory action of TES-1025 and diflunisal on ACMSD.
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Arachidonic Acid Cascade and COX Inhibition
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Caption: Arachidonic Acid Cascade and the inhibitory action of diflunisal on COX-1 and COX-2.

Efficacy Data
TES-1025: Preclinical Efficacy in Metabolic and Renal
Disease Models
TES-1025, as a potent ACMSD inhibitor, has demonstrated promising preclinical efficacy in

models of diseases characterized by depleted NAD+ levels. In vivo studies in murine models of

liver and kidney diseases have shown that TES-1025 can effectively engage its target and

modulate NAD+ biosynthesis.[4] This suggests a therapeutic potential for TES-1025 in

conditions such as acute kidney injury (AKI) and other metabolic disorders where NAD+

homeostasis is compromised.[4]

Diflunisal: Clinical Efficacy in Pain, Inflammation, and
Amyloidosis
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Diflunisal has a long-standing clinical history as an effective treatment for mild to moderate pain

and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[5] More recently,

diflunisal has been repurposed for the treatment of hereditary transthyretin amyloidosis (ATTR).

Clinical trial data has shown that diflunisal can slow the progression of neurologic impairment

and preserve the quality of life in patients with this condition.[6][7] Long-term administration of

diflunisal has been generally well-tolerated in this patient population, with sustained effects on

neurological and cardiac functions.[6]

Experimental Protocols
ACMSD Inhibition Assay (for TES-1025 and Diflunisal)
This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity

of compounds against human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase

(ACMSD).

Materials:

Recombinant human ACMSD

Recombinant 3-hydroxyanthranilate 3,4-dioxygenase

3-hydroxyanthranilic acid

Test compounds (TES-1025, diflunisal) dissolved in DMSO

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

Spectrophotometer capable of reading at 360 nm

Procedure:

Substrate Generation: In a pre-assay mixture, generate the ACMS substrate from 10 µM 3-

hydroxyanthranilic acid using recombinant 3-hydroxyanthranilate 3,4-dioxygenase. Monitor

the formation of ACMS by measuring the absorbance at 360 nm until the reaction is

complete.
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Inhibitor Incubation: Prepare serial dilutions of the test compounds (e.g., TES-1025,

diflunisal) in assay buffer. The final DMSO concentration should be kept constant across all

wells (e.g., 1%).

Enzyme Reaction: To initiate the reaction, add an appropriate amount of recombinant human

ACMSD to the pre-assay mixture containing the generated ACMS substrate and the test

compounds.

Data Acquisition: Immediately monitor the decrease in absorbance at 360 nm, which

corresponds to the consumption of ACMS by ACMSD.

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the

absorbance curve. The percent inhibition for each compound concentration is determined

relative to a control reaction without any inhibitor. IC50 values are then calculated by plotting

the percent inhibition against the logarithm of the compound concentration and fitting the

data to a dose-response curve.[1]
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ACMSD Inhibition Assay Workflow
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Caption: Workflow for the in vitro ACMSD inhibition assay.
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Cyclooxygenase (COX) Inhibition Assay (for Diflunisal)
This protocol outlines a common colorimetric method for determining the inhibitory activity of

compounds against COX-1 and COX-2.

Materials:

Ovine COX-1 and Human or Ovine COX-2 enzymes

Arachidonic acid (substrate)

Heme (cofactor)

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

Test compound (diflunisal) dissolved in a suitable solvent (e.g., DMSO)

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

96-well microplate

Microplate reader

Procedure:

Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and

the colorimetric substrate in the assay buffer.

Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2

enzyme to the appropriate wells.

Inhibitor Addition: Add various concentrations of diflunisal or a reference inhibitor to the wells.

Include a vehicle control (e.g., DMSO) for determining 100% enzyme activity.

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room

temperature to allow the inhibitor to bind to the enzyme.

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
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Detection: The peroxidase activity of COX, which is coupled to the oxidation of the

colorimetric substrate, is monitored by measuring the absorbance at the appropriate

wavelength (e.g., 590 nm for TMPD) using a microplate reader.

Data Analysis: The rate of reaction is determined for each well. The percent inhibition for

each concentration of diflunisal is calculated relative to the vehicle control. IC50 values are

determined by plotting percent inhibition versus the logarithm of the inhibitor concentration

and fitting the data to a sigmoidal dose-response curve.
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COX Inhibition Assay Workflow
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Caption: Workflow for the in vitro COX inhibition assay.
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Conclusion
TES-1025 and diflunisal represent two distinct classes of therapeutic agents with an

interesting, albeit mechanistically distant, overlap in their inhibitory profiles. TES-1025 is a

purpose-built, highly potent and selective ACMSD inhibitor with significant potential for the

treatment of metabolic and renal diseases driven by NAD+ deficiency. Its preclinical data

supports its role in modulating cellular metabolism and energetics.

Diflunisal, a well-established NSAID, exerts its primary therapeutic effects through the non-

selective inhibition of COX enzymes. Its efficacy in managing pain and inflammation is well-

documented. The discovery of its ability to also inhibit ACMSD, although at a much lower

potency than TES-1025, and its efficacy in treating hereditary transthyretin amyloidosis,

highlights the potential for drug repurposing and the complex polypharmacology of some small

molecules.

For researchers in drug development, the comparison of TES-1025 and diflunisal underscores

the importance of target selectivity and potency in achieving desired therapeutic outcomes.

While both compounds inhibit ACMSD, the profound difference in their IC50 values suggests

that the clinical relevance of ACMSD inhibition by diflunisal at therapeutic doses for its primary

indications is likely minimal. However, this dual activity could be a starting point for the design

of novel compounds with tailored polypharmacological profiles. This guide provides the

foundational data and methodologies to aid in the further investigation and development of

compounds targeting these important biological pathways.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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